zinc;pentylbenzene;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;pentylbenzene;iodide is a compound that combines zinc, pentylbenzene, and iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pentylbenzene;iodide typically involves the reaction of zinc iodide with pentylbenzene under specific conditions. One common method involves the use of zinc-copper couple and ethyl iodide in a refluxing setup . The reaction is carefully controlled to ensure the proper formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of catalytic systems. For example, a mixture of zinc iodide, metal chlorides, and strong organic bases can be used to facilitate the reaction under ambient conditions . This method is efficient and can be scaled up for larger production.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;pentylbenzene;iodide undergoes various types of chemical reactions, including:
Substitution: Benzylic halides formed from the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and N-bromosuccinimide for bromination . The conditions typically involve heating and the presence of specific catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions include benzoic acids from oxidation and various substituted benzene derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Zinc;pentylbenzene;iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of zinc;pentylbenzene;iodide involves its interaction with molecular targets and pathways. Zinc ions play a crucial role in maintaining intracellular and intra-organellar homeostasis by acting as cofactors for various proteins and enzymes . The iodide component can participate in redox reactions, contributing to the compound’s overall reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc;pentylbenzene;iodide include other zinc halides and alkylbenzenes, such as zinc chloride and ethylbenzene .
Uniqueness
What sets this compound apart is its specific combination of zinc, pentylbenzene, and iodide, which imparts unique chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C11H15IZn |
---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
zinc;pentylbenzene;iodide |
InChI |
InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
GYZDXRPXHLCTGK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.